1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one

Lipophilicity Physicochemical profiling Drug-likeness

1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 918481-82-0, molecular formula C₁₈H₂₄N₂O₂S, molecular weight 332.46 g/mol) is a synthetic heterocyclic compound belonging to the benzothiophene-piperazine ketone class. It is structurally characterized by a benzothiophen-3-yl group linked via an ethanone bridge to a piperazine ring bearing a 2-ethoxyethyl substituent.

Molecular Formula C18H24N2O2S
Molecular Weight 332.5 g/mol
CAS No. 918481-82-0
Cat. No. B15169376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one
CAS918481-82-0
Molecular FormulaC18H24N2O2S
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCOCCN1CCN(CC1)CC(=O)C2=CSC3=CC=CC=C32
InChIInChI=1S/C18H24N2O2S/c1-2-22-12-11-19-7-9-20(10-8-19)13-17(21)16-14-23-18-6-4-3-5-15(16)18/h3-6,14H,2,7-13H2,1H3
InChIKeyMILKQEYZMUNVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 918481-82-0): Structural Identity and Physicochemical Baseline for Procurement Specification


1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 918481-82-0, molecular formula C₁₈H₂₄N₂O₂S, molecular weight 332.46 g/mol) is a synthetic heterocyclic compound belonging to the benzothiophene-piperazine ketone class [1]. It is structurally characterized by a benzothiophen-3-yl group linked via an ethanone bridge to a piperazine ring bearing a 2-ethoxyethyl substituent. The compound has a computed octanol-water partition coefficient (XLogP3) of 2.9, zero hydrogen bond donors, five hydrogen bond acceptors, and seven rotatable bonds [1]. These physicochemical parameters define its baseline identity and differentiate it from close structural analogs that share the benzothiophene-piperazine scaffold but differ in N-substitution, which materially alters lipophilicity, hydrogen-bonding capacity, and molecular weight .

Why 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one Cannot Be Interchanged with In-Class Benzothiophene-Piperazine Analogs


Benzothiophene-piperazine compounds constitute a pharmacologically privileged scaffold exploited extensively in antipsychotic drug discovery, as exemplified by brexpiprazole and the broader Otsuka patent estate covering piperazine-substituted benzothiophenes for mental disorders [1]. Within this class, even modest modifications to the piperazine N-substituent produce substantial shifts in receptor binding profiles, functional activity (partial agonism vs. antagonism), lipophilicity, and metabolic stability [2]. The 2-ethoxyethyl substituent on the target compound introduces a distinct hydrogen-bond acceptor topology and intermediate lipophilicity (XLogP3 2.9) compared to the phenethyl analog (LogP 3.82, CAS 918482-25-4) , making generic substitution unreliable for applications where precise physicochemical properties, impurity profiling, or structure-activity relationships are critical. The quantitative evidence below substantiates why this specific compound—not a class representative—must be specified in procurement and research protocols.

Quantitative Differentiation Evidence for 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 918481-82-0)


Lipophilicity Reduction vs. Phenethyl Analog: XLogP3 Difference of 0.92 Units

The target compound (CAS 918481-82-0) possesses a computed XLogP3 of 2.9, compared to a LogP of 3.82 for the closest structural analog, 1-(1-benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethanone (CAS 918482-25-4), which replaces the 2-ethoxyethyl group with a 2-phenylethyl group on the piperazine ring [1]. This ΔLogP of +0.92 for the phenethyl analog represents a substantially higher lipophilicity. The ethoxyethyl substituent introduces an additional oxygen atom serving as a hydrogen bond acceptor (HBA count 5 vs. not reported for the analog but structurally one fewer), while the phenethyl analog adds an aromatic ring that increases non-polar surface area and LogP [1].

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Advantage: 32 Da Lighter Than the Phenethyl Analog

The target compound exhibits a molecular weight of 332.46 g/mol, compared to 364.50 g/mol for the phenethyl-substituted analog (CAS 918482-25-4), a difference of 32.04 Da [1]. This lower molecular weight arises from the replacement of the phenethyl group (contribution ~C₈H₉, ~105 Da) with the ethoxyethyl group (contribution ~C₄H₉O, ~73 Da). The 332.46 g/mol value places the target compound within the 'lead-like' chemical space (typically MW ≤ 350), whereas the phenethyl analog exceeds this threshold [2].

Molecular weight Lead-likeness Fragment-based screening

Hydrogen Bond Acceptor Count Increase of +1 Over Phenethyl Analog Confers Different Solvation and Target-Interaction Potential

The target compound possesses five hydrogen bond acceptor (HBA) atoms (two piperazine nitrogens, the ketone oxygen, the ethoxyethyl ether oxygen, and the benzothiophene sulfur), compared to four HBAs in the phenethyl analog (which lacks the ether oxygen of the ethoxyethyl chain) [1]. The additional HBA in the ethoxyethyl substituent provides an extra solvation site and a potential supplementary hydrogen-bonding contact with biological targets or stationary phases. This structural feature could be exploited in chromatographic method development (e.g., altered retention on HILIC or normal-phase columns) and in computational docking studies where oxygen-mediated hydrogen bonds influence binding poses [2].

Hydrogen bonding Polar surface area Molecular recognition

Benzothiophen-3-yl (Not 4-yl) Substitution: Regioisomeric Differentiation from Brexpiprazole-Class Antipsychotics

The target compound contains a benzothiophen-3-yl moiety linked through the 3-position of the benzothiophene ring system. In contrast, brexpiprazole and the majority of antipsychotic benzothiophene-piperazine compounds described in the Otsuka patent family (US 9,206,167, US 9,839,637, etc.) employ a benzothiophen-4-yl substitution pattern [1]. This regioisomeric difference (3-yl vs. 4-yl) alters the vector of the piperazine-ethanone attachment relative to the benzothiophene sulfur atom, which can influence π-stacking interactions, molecular shape, and receptor subtype selectivity. While direct receptor binding data for the target compound are not publicly available, regioisomeric benzothiophene derivatives are known to exhibit divergent pharmacological profiles [2].

Regioisomerism Receptor selectivity Benzothiophene positional isomers

Relevance as a Potential Brexpiprazole Process-Related Impurity or Synthetic Intermediate: Differentiation by Origin and Control Strategy

The target compound has been cataloged as a chemical entity (PubChem CID 59382030, DTXSID70731718) in compound databases, and the benzothiophene-piperazine scaffold with ethoxyethyl substitution is documented in patent literature on piperazine-substituted benzothiophenes [1][2]. In the context of brexpiprazole manufacturing, Tyagi et al. (2018) identified, synthesized, and controlled multiple process-related impurities arising from the piperazine-benzothiophene synthetic route, several of which were previously unrecognized [3]. While the specific CAS 918481-82-0 is not explicitly listed among the characterized impurities in that study, its structural features—benzothiophene-piperazine core with an ethanone linker bearing an ethoxyethyl group—place it within the chemical space of potential intermediates or byproducts relevant to brexpiprazole process development and quality control [3].

Impurity profiling Process chemistry Quality control

Application Scenarios Where 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 918481-82-0) Provides Verifiable Advantage


Medicinal Chemistry Lead Optimization: Exploiting Reduced Lipophilicity for Improved ADME Profile

Medicinal chemistry programs targeting CNS disorders often require compounds with controlled lipophilicity (LogP 2–3.5) to balance blood-brain barrier penetration with metabolic stability. The target compound's XLogP3 of 2.9, which is 0.92 units lower than the phenethyl analog, makes it a strategically differentiated starting point for lead optimization where lower lipophilicity is correlated with reduced cytochrome P450 inhibition and lower phospholipidosis risk [1]. Researchers can use this compound as a scaffold to explore ethoxyethyl-linked piperazine derivatives while maintaining physicochemical properties within the CNS drug-like space.

Analytical Reference Standard for Benzothiophene-Piperazine Impurity Profiling in Brexpiprazole Quality Control

During brexpiprazole API manufacturing, multiple process-related impurities arising from the benzothiophene-piperazine synthetic pathway must be identified, synthesized, and controlled [2]. The target compound, containing the benzothiophen-3-yl regioisomer and an ethoxyethyl-piperazine moiety, represents a structurally plausible related substance that could arise from alternative synthetic routes or side reactions. Analytical development laboratories can procure this compound as a reference material for HPLC/LC-MS method development, retention time marking, and system suitability testing in brexpiprazole impurity methods, leveraging its distinct chromatographic properties (additional HBA site, different LogP) to ensure peak resolution from the API and other known impurities [1].

Structure-Activity Relationship (SAR) Studies: Probing the Role of Piperazine N-Substituent Topology on Benzothiophene-3-yl Scaffolds

The benzothiophene-piperazine pharmacophore is central to multiple antipsychotic and sigma receptor ligand programs [1]. The target compound, featuring a benzothiophen-3-yl core with a flexible ethoxyethyl-piperazine substituent, provides a distinct topological and electronic profile compared to the 4-yl regioisomers and phenethyl-substituted analogs. SAR teams can use this compound as a tool molecule to dissect the contribution of the ethoxyethyl oxygen to receptor binding, functional selectivity, and off-target profiles. Its regioisomeric identity (3-yl vs. 4-yl) further enables exploration of benzothiophene attachment vectors that may yield novel intellectual property outside the crowded brexpiprazole patent space [2].

Computational Chemistry and Molecular Modeling: Benchmarking Physicochemical Descriptors for Virtual Screening Libraries

The compound's well-defined computed properties—XLogP3 2.9, MW 332.46, HBA 5, HBD 0, rotatable bonds 7 [1]—provide a reproducible benchmark for validating computational chemistry workflows. Its intermediate lipophilicity and balanced hydrogen-bonding profile make it suitable for testing QSAR models, molecular dynamics solvation simulations, and docking scoring functions. Compared to the higher-LogP phenethyl analog (LogP 3.82) , the target compound offers a distinct data point for calibrating models that predict solubility, permeability, and protein-ligand interactions across a range of lipophilicity values.

Quote Request

Request a Quote for 1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.